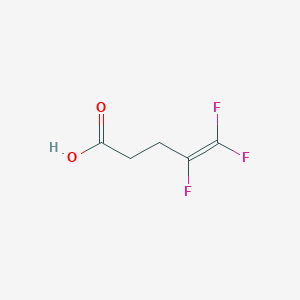

4,5,5-trifluoropent-4-enoic Acid

Description

4,5,5-Trifluoropent-4-enoic acid (CAS: 110003-22-0) is a fluorinated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . It exists as a liquid at room temperature with a purity of 95% and a density of 1.336 g/cm³ . The compound is characterized by a pentene backbone substituted with three fluorine atoms at positions 4, 5, and 5, and a carboxylic acid group at position 1.

Propriétés

IUPAC Name |

4,5,5-trifluoropent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382089 | |

| Record name | 4,5,5-trifluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110003-22-0 | |

| Record name | 4,5,5-trifluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110003-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-trifluoropent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of a pentenoic acid derivative with a fluorinating agent such as trifluoromethyl iodide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the final product with high purity . The use of advanced fluorination techniques and equipment ensures efficient production while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5,5-Trifluoropent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the pentenoic acid structure to a single bond, resulting in saturated fluorinated acids.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Fluorinated carboxylic acids.

Reduction: Saturated fluorinated acids.

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4,5,5-Trifluoropent-4-enoic acid is utilized as a building block in the synthesis of complex organic molecules and fluorinated compounds. Its unique structure allows for various chemical transformations:

- Oxidation : Forms corresponding fluorinated carboxylic acids.

- Reduction : Converts the double bond to a single bond, yielding saturated fluorinated acids.

- Substitution : Fluorine atoms can be replaced with other functional groups depending on the nucleophile used.

Biology

The compound is studied for its potential biological activities, particularly its interactions with enzymes:

- It acts as a substrate for acyl-CoA synthetase (ACS), which catalyzes the formation of CoA adducts necessary for metabolic pathways such as β-oxidation and defluorination.

- Research indicates that ACS from Gordonia sp. strain NB4-1Y can effectively utilize this compound, highlighting its role in microbial metabolism of perfluoroalkyl substances (PFAS) .

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate:

- Its interactions with biological systems may lead to the development of new therapeutic agents.

- The compound's unique properties make it a candidate for further studies in drug design and synthesis.

Industry

The compound is employed in industrial applications:

- It is used in the production of polymer electrolytes for lithium-ion batteries, enhancing their performance and efficiency.

- As a catalyst in various chemical reactions, it facilitates the synthesis of other valuable compounds .

Microbial Metabolism

A notable study demonstrated that Gordonia sp. strain NB4-1Y could utilize this compound as a substrate for CoA adduct formation. This finding is significant for understanding PFAS degradation pathways and developing bioremediation strategies .

Nematicidal Activity

Research synthesized derivatives of 4,5,5-trifluoropent-4-enamide to evaluate their nematicidal properties against plant-parasitic nematodes. Some derivatives exhibited significant activity both in vitro and in vivo, suggesting potential agricultural applications .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Contains a double bond; three fluorines | Synthesis building block; pharmaceutical research |

| 3,3,3-Trifluoropropionic Acid | Fully saturated; three fluorines | Used in similar chemical syntheses |

| 5,5,5-Trifluoropentanoic Acid | Fully saturated; three fluorines | Less reactive compared to pentenoic acid |

| 4,4,5,5,5-Pentafluoropentanoic Acid | Fully saturated; five fluorines | Used in specialized applications |

Mécanisme D'action

The mechanism of action of 4,5,5-trifluoropent-4-enoic acid involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to form CoA adducts, which are intermediates in metabolic pathways. The compound is activated by acyl-CoA synthetase, leading to the formation of CoA adducts that participate in β-oxidation and defluorination processes . This mechanism is significant in the metabolism of fluorinated carboxylates and their subsequent degradation .

Comparaison Avec Des Composés Similaires

Key Properties :

- Boiling Point : 205.1°C (predicted) .

- pKa : 4.27 (predicted), indicating moderate acidity typical of carboxylic acids .

- Applications : Primarily used in synthesizing polymer electrolytes for lithium-ion batteries due to its fluorine-enhanced electrochemical stability .

- Safety : Classified as corrosive (H314) and requires handling with protective equipment (RIDADR: 3265) .

Comparison with Structurally Similar Compounds

4,5,5-Trifluoropent-4-en-1-ol (CAS: 109993-33-1)

- Molecular Formula : C₅H₇F₃O.

- Molecular Weight : 140.10 g/mol .

- Physical State : Liquid.

- Key Differences: Replaces the carboxylic acid group with a hydroxyl (-OH) group, reducing acidity (pKa ~15–16 for alcohols vs. ~4.3 for the acid). Lower molecular weight and polarity compared to the acid derivative. Pricing: €174.00 for 1g, cheaper than the acid (€215.00 for 250mg) .

4,4-Dichloro-5,5,5-trifluoropent-2-ene (CAS: 244187-04-0)

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic Acid (CAS: 243139-64-2)

- Molecular Formula : C₆H₃F₇O₂.

- Molecular Weight : 240.08 g/mol .

- Key Differences: Contains seven fluorine atoms and a trifluoromethyl (-CF₃) group, enhancing electronegativity and steric effects. Applications: No specific uses listed, but fluorinated acids are common in pharmaceuticals and materials science .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Table 2: Commercial Availability and Pricing

Activité Biologique

Overview

4,5,5-Trifluoropent-4-enoic acid is an organic compound with the molecular formula CHFO and a molecular weight of 154.09 g/mol. This compound has garnered attention in various fields due to its unique structure and potential biological activities, particularly in the context of microbial metabolism and as a substrate for enzymatic reactions.

The compound features three fluorine atoms and a double bond in the pentenoic acid chain, which contributes to its distinct chemical reactivity. It can be synthesized through various methods, including the reaction of pentenoic acid derivatives with fluorinating agents such as trifluoromethyl iodide. The production often involves large-scale chemical reactors with steps like distillation and purification to achieve high purity levels.

This compound's biological activity is primarily linked to its interaction with acyl-CoA synthetases (ACS), enzymes that catalyze the formation of CoA adducts. This activation process is crucial for metabolic pathways involving β-oxidation and defluorination. Studies have shown that ACS from Gordonia sp. strain NB4-1Y can effectively catalyze this reaction, indicating the compound's role in microbial metabolism of perfluoroalkyl substances (PFAS) .

Enzymatic Interactions

The compound has been studied for its interactions with enzymes, particularly in microbial systems. Research indicates a significant decrease in catalytic efficiency (90–98%) when comparing the activity of ACS on fluorinated carboxylates versus non-fluorinated analogs. This suggests that while this compound can serve as a substrate for ACS, its reactivity differs markedly from that of non-fluorinated compounds .

Case Studies

- Microbial Metabolism : A study highlighted the ability of Gordonia sp. strain NB4-1Y to utilize this compound as a substrate for CoA adduct formation. This finding is significant for understanding PFAS degradation pathways and developing bioremediation strategies .

- Nematicidal Activity : Recent research synthesized various derivatives of 4,5,5-trifluoropent-4-enamide and evaluated their nematicidal properties against plant-parasitic nematodes. Some derivatives exhibited significant nematicidal activity both in vitro and in vivo, suggesting potential agricultural applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,3,3-Trifluoropropionic Acid | Shorter carbon chain with three fluorines | Limited studies on enzymatic interactions |

| 5,5,5-Trifluoropentanoic Acid | Saturated carbon chain with three fluorines | Known for its metabolic pathways |

| 4,4,5,5,5-Pentafluoropentanoic Acid | Fully saturated carbon chain with five fluorines | Less reactive; limited biological studies |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 4,5,5-trifluoropent-4-enoic acid?

- Methodological Answer : Synthesis typically involves fluorination of pre-existing alkene precursors or carboxylation of fluorinated intermediates. For example, fluorinated alkenes can be oxidized using potassium permanganate (KMnO₄) under acidic conditions to yield carboxylic acids, though regioselectivity must be controlled to avoid over-oxidation. Alternatively, nucleophilic trifluoromethylation of α,β-unsaturated esters followed by hydrolysis may be employed . Key challenges include maintaining stereochemical integrity and minimizing side reactions due to fluorine's electronegativity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine substitution patterns and alkene geometry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity can be assessed via reverse-phase HPLC with UV detection at 210 nm, calibrated against a reference standard. Differential scanning calorimetry (DSC) may also detect thermal decomposition impurities .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group reduces electron density at the carbonyl carbon, increasing electrophilicity. However, steric hindrance from the bulky fluorinated alkene may slow reaction kinetics. To study this, perform kinetic experiments under varying conditions (e.g., solvent polarity, nucleophile strength) and compare with non-fluorinated analogs. Computational tools like density functional theory (DFT) can model transition states to quantify steric/electronic contributions .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated alkenoic acids?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or pH-dependent tautomerism. To address this, standardize data collection in deuterated solvents (e.g., D₂O for aqueous solutions) and control pH using buffers. Cross-validate findings with gas-phase IR spectroscopy or X-ray crystallography to confirm structural assignments. Collaborative data-sharing platforms (e.g., PubChem) can harmonize datasets .

Q. How can computational models predict the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Employ molecular dynamics (MD) simulations to assess hydrolysis rates and degradation pathways. Validate models with experimental stability studies using accelerated aging tests (e.g., 40°C, 75% humidity) and LC-MS monitoring. Adjust simulation parameters (e.g., solvation models) to account for fluorine’s polar hydrophobicity .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer : Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres. Fluorinated compounds may react with moisture or oxygen, leading to decomposition. Pre-dry solvents (e.g., THF over molecular sieves) and employ real-time monitoring via in-situ FTIR to detect intermediates .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of fluorinated alkenoic acids?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in enantioselective fluorination or hydrogenation reactions. Use Design of Experiments (DoE) to vary catalyst loading, temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in biological studies involving fluorinated acids?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA to compare variances across replicates, and account for fluorine’s potential metabolic interference via control experiments with fluorine-free analogs. Bayesian inference can model uncertainty in low-sample datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.